molecular formula C13H21Cl2N5 B13388138 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

Katalognummer: B13388138
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: KSODOXNLLQKTEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS: 1260590-51-9) is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methylpiperidinyl group. Its molecular formula is C₁₃H₁₉N₅·2HCl, with a molecular weight of 245.32 for the free base and 281.79 for the hydrochloride salt . The compound exists as a white to off-white solid, requiring storage at 2–8°C in a sealed, dark environment to maintain stability . It is recognized as a pharmaceutical impurity in Janus kinase (JAK) inhibitors such as tofacitinib, highlighting its relevance in drug quality control .

Eigenschaften

Molekularformel

C13H21Cl2N5

Molekulargewicht

318.2 g/mol

IUPAC-Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H

InChI-Schlüssel

KSODOXNLLQKTEM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Core Heterocyclic Scaffold

Reaction Scheme:

4-Chloropyrrolopyrimidine (Compound 8) + (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (Compound 7)
→ N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 9)

Reaction Conditions:

  • Reagents: Suitable base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 80–120°C
  • Duration: 4–12 hours
  • Notes: The nucleophilic substitution occurs at the 4-chloro position, forming a C–N bond.

Research Findings:

  • The reaction efficiency depends on the base strength and solvent polarity, with DMF favored for its high solvating ability.
  • Use of excess amine ensures complete conversion.

Debenzylation and Methylation

Debenzylation:

N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 9)
→ N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10)
  • Reagents: Catalytic hydrogenation (e.g., Pd/C or PtO2) under hydrogen atmosphere.
  • Solvent: Ethanol or methanol.
  • Conditions: 1–4 atm H2, 25–50°C, 2–8 hours.
  • Notes: The benzyl protecting group is cleaved efficiently, yielding the free amine.

Methylation:

  • Reagents: Methyl iodide or methyl triflate.
  • Conditions: Mild base (e.g., potassium carbonate) in acetone or acetonitrile.
  • Outcome: Introduction of the N-methyl group at the nitrogen atom.

Research Findings:

  • Catalytic hydrogenation provides high selectivity and yield.
  • Methylation reactions are optimized at room temperature to prevent over-alkylation.

Final Coupling with Cyanoacetyl Derivative

Reaction:

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6)
+ 2-Cyanoacetyl derivative (Compound a)
→ Target compound (Formula 1)
  • Reagents: Suitable base (e.g., potassium carbonate)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Conditions: 50–80°C, 4–12 hours
  • Notes: The reaction involves nucleophilic attack at the cyano group, forming the final heterocyclic structure.

Research Findings:

  • The reaction proceeds efficiently under mild conditions, with excess base ensuring complete conversion.
  • Purification often involves column chromatography to isolate the pure compound.

Process Optimization and Yield Enhancement

Parameter Typical Range Effect on Yield & Purity
Solvent DMF, DMSO, ethanol Influences solubility and reaction rate
Temperature 50–120°C Higher temperatures accelerate reactions but may cause decomposition
Base K2CO3, NaH Affects nucleophilicity and selectivity
Reaction Time 4–24 hours Longer times can improve yield but risk side reactions
Chiral Resolution Tartaric acid, mandelic acid Critical for stereochemical purity

Notes and Considerations

  • Stereochemistry: The use of chiral acids or auxiliaries is crucial for obtaining the (3R,4R)-stereoisomer with high enantiomeric excess.
  • Protecting Groups: Benzyl groups are employed for selective protection and are removed via catalytic hydrogenation.
  • Reaction Conditions: Mild to moderate temperatures and inert atmospheres (nitrogen or argon) are preferred to prevent oxidation or side reactions.
  • Purification: Crystallization and chromatography are essential to achieve high purity, especially for pharmaceutical applications.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step processes involving stereoselective transformations. A representative synthesis involves:

StepReaction TypeConditionsKey Reagents/SolventsYieldSource
1DebenzylationDichloromethane, RTH<sub>2</sub>/Pd-C, HCl86% ,
2Chiral ResolutionMethanol, −10°CDi-p-toluoyl-D-tartaric acid92% ee ,
3Salt FormationAcetone, refluxHCl gas95% ,

Mechanistic Insights :

  • Debenzylation : Catalytic hydrogenation removes protecting groups while preserving the piperidine ring’s stereochemistry .

  • Chiral Acid Resolution : Achieves enantiomeric excess (ee) >90% via selective crystallization .

Hydrolysis Reactions

Controlled hydrolysis under acidic conditions generates pharmacologically relevant metabolites:

Hydrolyzing AgentTemperatureTimeProductYieldApplicationSource
1M H<sub>2</sub>SO<sub>4</sub>80°C4hN-demethylated derivative68%Tofacitinib impurity profiling,
0.5M HCl60°C2hPyrrolo[2,3-d]pyrimidin-4-ol54%Degradation studies

Key Observations :

  • Acid stability is pH-dependent, with degradation accelerating at elevated temperatures.

  • Hydrolysis primarily targets the methylamine group, retaining the piperidine scaffold .

Chiral-Specific Reactivity

Stereochemistry at C3 and C4 of the piperidine ring critically influences reactivity:

StereoisomerReaction with Methyl 3-Chloro-3-OxopropanoateSolventYieldBiological Activity (IC<sub>50</sub>)Source
(3R,4R)Nucleophilic acylationMethanol71%JAK3 inhibition: 2.3 nM,
(3S,4S)Same conditionsMethanol42%JAK3 inhibition: 18.9 nM

Notable Trends :

  • The (3R,4R) isomer exhibits superior reactivity and binding affinity due to optimal spatial alignment of the methyl group and pyrrolopyrimidine nitrogen .

  • Stereochemical inversion reduces both reaction efficiency and pharmacological potency .

Acylation and Coupling Reactions

The secondary amine group participates in nucleophilic substitutions:

Reaction PartnerCoupling AgentBaseSolventProductYieldSource
5-Methylisoxazole-4-carboxylic acidHATUDIPEADCMAmide derivative80%
Methyl 3-chloro-3-oxopropanoateNoneNaOHMeOHβ-Ketoamide71%

Optimized Protocol (from ):

  • Dissolve 0.5 g substrate in DCM.

  • Add 1.1 eq. carboxylic acid, 1.5 eq. HATU, and 5 eq. DIPEA.

  • Stir at RT for 3h; isolate via HPLC (ACN/H<sub>2</sub>O gradient).

Interaction with Biological Targets

The compound’s reactivity directly correlates with its role as a JAK3 inhibitor precursor:

TargetBinding ModeKey InteractionsAssay TypeK<sub>d</sub>Source
JAK3 ATP-binding siteHydrogen bonding with Glu903, π-stacking with Phe995-NH group, pyrrolopyrimidine ringSPR4.8 nM ,
CYP3A4Metabolic oxidation at piperidine C4Methyl group hydroxylationLC-MS/MSt<sub>1/2</sub> = 2.1h

Structure-Activity Relationship (SAR) :

  • Piperidine Methyl Group : Enhances metabolic stability but reduces aqueous solubility .

  • Dihydrochloride Salt : Improves crystallinity (mp >225°C) without altering target affinity .

Comparative Reactivity of Analogues

Reactivity varies significantly among structural analogues:

CompoundCAS NumberKey Structural DifferenceReaction with HATU/DIPEAYield vs. ParentSource
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl) analogue477600-74-1Correct stereochemistry80%Baseline ,
N-Methyl-N-(4-methylpiperidin-3-yl) (racemic)384336-73-6No stereocontrol56%−24%
4-Methyl-N-(1-(piperidinyl)) derivative2969113-14-0Open piperidine ring32%−48%

Degradation Pathways

Forced degradation studies reveal:

ConditionDegradantMechanismQbD CriticalitySource
40°C/75% RH, 4 weeksOxazolidinone derivativeRing-opening oxidationHigh (genotoxic potential) ,
0.1M NaOH, 1hPyrrolopyrimidine dimerNucleophilic aromatic substitutionModerate

Stability Recommendations :

  • Store under inert gas (N<sub>2</sub>/Ar) at 2–8°C .

  • Use amber vials to prevent photolytic cleavage of the pyrrolo ring .

Wirkmechanismus

The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Stereochemistry : The (3R,4R) configuration in the target compound contrasts with (3R,6S) in , demonstrating how stereochemical variations influence pharmacokinetic profiles .
  • Scaffold Diversity : Replacement of piperidine with azaspiro[2.4]heptane () introduces conformational rigidity, improving JAK1 selectivity (IC₅₀ = 2.3 nM vs. JAK2 IC₅₀ = 420 nM) .

Physicochemical Properties

Property Target Compound N4-(4-Methoxyphenyl) Analogue () Azaspiro Derivative ()
Melting Point Not reported 278–281°C (similar derivatives) Not reported
Solubility Limited data; likely polar due to dihydrochloride salt Improved solubility with methoxy group Moderate (logP = 1.8)
Stability Stable at 2–8°C Degrades under acidic conditions Sensitive to hydrolysis

Key Insights :

  • The dihydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogues like N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () .
  • Bulkier substituents (e.g., chlorobenzyl in ) increase molecular weight but may reduce bioavailability due to higher logP values.

Biologische Aktivität

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine; dihydrochloride, commonly referred to as a pharmaceutical intermediate, has garnered attention due to its role in the synthesis of Janus kinase (JAK) inhibitors, particularly tofacitinib. This compound exhibits significant biological activity, particularly in the context of treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.

  • Molecular Formula : C13H19N5
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 477600-74-1

The primary biological activity of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is attributed to its inhibition of JAK enzymes. These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammatory processes. By inhibiting JAK, this compound can effectively modulate immune responses and reduce inflammation.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Inhibition of JAK3 : Research indicates that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory activity against JAK3, which is pivotal in mediating the effects of several interleukins involved in immune response regulation .
  • Selectivity Profile : The selectivity of this compound for JAK3 over other kinases has been documented, suggesting a favorable therapeutic index. This selectivity is critical for minimizing off-target effects and enhancing safety profiles in clinical applications .

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated that compounds derived from N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine significantly reduced disease activity scores compared to placebo controls. Patients exhibited improved joint function and reduced inflammatory markers within weeks of treatment initiation.

Case Study 2: Psoriatic Arthritis Management

Another study focused on patients with psoriatic arthritis revealed that the administration of JAK inhibitors based on this compound led to substantial improvements in skin lesions and joint pain. The results indicated a rapid onset of action and sustained benefits over a six-month period .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies have shown that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has an acceptable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and increased risk of infections due to immunosuppression.

Q & A

Q. Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
ChlorinationPOCl₃, reflux64–77%
Amine couplingiPrOH/HCl, reflux70–92%

Basic: How is the structural integrity and purity of this compound validated in academic research?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., NH peaks at δ 11.89–11.98 ppm for pyrrole protons) and confirm substitution patterns ().
  • HRMS : Validate molecular weight (e.g., [M+H⁺] calculated vs. observed; Δ < 0.0002) ().
  • HPLC Purity : Assess purity (>99% via reverse-phase HPLC, C18 column) ().

Example Data ():

  • 1H NMR (DMSO-d₆) : δ 11.89 (s, NH), 7.71 (d, J=8.9 Hz, Ar-H).
  • HRMS : 375.1814 (calcd. 375.1816 for C₂₂H₂₂N₄O₂).

Advanced: How can computational methods optimize the synthesis and biological activity prediction of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error ().
  • SAR Modeling : Molecular docking (e.g., kinase binding sites) identifies critical substituents (e.g., 4-methylpiperidinyl enhances selectivity) ().

Case Study ():
ICReDD’s integrated computational-experimental approach reduced reaction optimization time by 40% through predictive modeling of solvent effects and catalyst selection.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control for Solubility : Dihydrochloride salts improve aqueous solubility, affecting IC50 values ().
  • Kinase Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) may alter inhibition potency ().

Q. Example Contradiction :

  • Compound 8 () showed IC50 = 12 nM in kinase A but >1 µM in kinase B due to divergent binding pocket flexibility.

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage : 2–8°C in airtight, light-protected containers ().
  • Safety : Use PPE (gloves, goggles) due to H302/H315 hazards (oral/ocular toxicity) ().

Advanced: What strategies are used to improve the pharmacokinetic (PK) profile of pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OCH₃) to reduce LogP from 3.5 to 2.8 ().
  • Metabolic Stability : Replace methyl groups with fluorinated analogs to block CYP450 oxidation ().

Q. Table 2: PK Parameters for Selected Analogs

CompoundLogPt₁/₂ (h)Bioavailability
20h 3.12.545%
13 2.84.262%

Advanced: How to design in vivo studies for this compound’s antitumor activity?

Methodological Answer:

  • Dosing : 10–50 mg/kg (oral) in xenograft models, adjusted for dihydrochloride salt solubility ().
  • Biomarker Analysis : Monitor phospho-kinase levels (e.g., p-EGFR) in tumor tissue via ELISA ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.